4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAFKYOENFPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445842 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157026-18-1 | |
| Record name | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157026-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration
Reaction:
Conditions:
Ammoniation
Reaction:
Conditions:
Bromination
Reaction:
Conditions:
Deamination
Reaction:
Conditions:
Advantages:
-
Avoids cryogenic conditions required for traditional diazotization.
-
Generates no acidic wastewater, reducing environmental impact.
Three-Step Industrial Synthesis
Ningbo Inno Pharmchem Co., Ltd. employs a streamlined three-step process for large-scale production, emphasizing operational efficiency:
Nitration-Bromination Tandem Reaction
Reaction:
Conditions:
Reduction and Purification
Reaction:
Conditions:
-
Iron powder (3 equiv) in HCl/ethanol
-
Recrystallization from hexane/ethyl acetate (3:1)
Comparative Analysis of Methods
Optimization Strategies
Catalytic Improvements
Solvent Systems
Industrial Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Vacuum Distillation | 120–130°C, 5 mmHg | 97–98% |
| Column Chromatography | Silica gel, hexane/EtOAc | 99.5% |
| Recrystallization | Ethanol/water (4:1) | 99.0% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Major Products Formed
Reduction: 4-Bromo-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of novel materials with unique properties, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Halogen Substitution
- 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS: 1190198-31-2, Similarity: 0.95) Structural Difference: Bromine at position 2, nitro at 4, and trifluoromethyl at 5. This may affect binding affinity in enzyme inhibition .
4-Chloro-3-(trifluoromethyl)aniline
- Structural Difference : Chlorine replaces bromine at position 4, and trifluoromethyl is at position 3.
- Impact : Chlorine’s lower electronegativity compared to bromine reduces electron-withdrawing effects, leading to weaker cholinesterase inhibition (IC₅₀ > 50 µM vs. 1.97 µM for brominated analogs) .
Functional Group Variations
- 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) Structural Difference: Lacks the nitro group.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS: 870703-71-2)
- Structural Difference : Chlorine replaces the nitro group at position 2.
- Impact : Chlorine’s weaker electron-withdrawing nature compared to nitro may lower stability and alter pharmacological activity.
Physicochemical Properties
- LogP Trends : Bromine and nitro groups increase hydrophobicity, enhancing membrane permeability in brominated nitroanilines compared to chlorinated derivatives .
Biological Activity
4-Bromo-2-nitro-6-(trifluoromethyl)aniline is a nitroaromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a bromine atom, a nitro group, and a trifluoromethyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Chemical Formula : C₇H₄BrF₃N₂O₂
- Molecular Weight : 285.02 g/mol
- Melting Point : 68–70 °C
The biological activity of this compound can be attributed to several key mechanisms:
- Enzymatic Reduction : Nitroaromatic compounds like this one can undergo enzymatic reduction, forming reactive intermediates that can bind covalently to cellular macromolecules, disrupting normal cellular functions.
- Cellular Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, it may modulate cell signaling pathways and gene expression by affecting the phosphorylation states of signaling proteins.
- Biochemical Pathways : The trifluoromethyl group enhances metabolic stability, while the nitro group can lead to the formation of reactive intermediates through reductive pathways.
Biological Activity and Applications
This compound has shown potential in various biological activities:
- Antiviral Activity : It has been investigated as a potential inhibitor of viral proteases, particularly targeting the hepatitis C virus. This inhibition is crucial for disrupting viral replication mechanisms.
- Antibacterial and Antifungal Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them relevant in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral proteases (e.g., hepatitis C) | |
| Antibacterial | Exhibits activity against various bacterial strains | |
| Antifungal | Potential activity against fungal pathogens |
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Inhibition Studies : Research indicates that modifications to the compound's structure can enhance its inhibitory effectiveness against specific enzymes involved in viral replication processes. These studies highlight the importance of structural optimization in developing effective antiviral therapies.
- Toxicity Assessments : Investigations into its interactions with cellular components have revealed potential toxicity concerns, necessitating further studies to elucidate its safety profile and environmental impact.
- Pharmacokinetic Profiling : The compound's pharmacokinetics have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics better. The trifluoromethyl group has been noted to enhance metabolic stability, which is advantageous for therapeutic applications.
Table 2: Key Findings from Research Studies
| Study Focus | Key Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Structural modifications improve enzyme inhibition | |
| Toxicity | Potential toxicity requires further investigation | |
| Pharmacokinetics | Enhanced metabolic stability due to trifluoromethyl group |
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-nitro-6-(trifluoromethyl)aniline?
Methodological Answer: A common approach involves sequential functionalization of aniline derivatives. For bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate has been employed for analogous compounds, offering regioselectivity under mild conditions (20–25°C) . Nitration typically follows, using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the ortho position relative to the amino group. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves substituent effects. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 ppm), while nitro and bromo groups deshield adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 329.92 for C₇H₄BrF₃N₂O₂).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects from bulky substituents .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring toward NAS by reducing electron density. Computational studies (DFT) show these EWGs lower the LUMO energy, facilitating attack at the para position relative to the amino group. Experimental validation via kinetic assays (e.g., reaction with piperidine) quantifies rate enhancements compared to non-EWG analogs .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer: Challenges include:
- Polymorphism : Multiple crystal forms due to flexible CF₃ and NO₂ groups. Screening solvents (e.g., ethyl acetate/hexane) at low temperatures (-20°C) favors stable polymorphs.
- Heavy Atom Effects : Bromine’s high electron density complicates X-ray data collection. Using synchrotron radiation (λ = 0.7–1.0 Å) improves diffraction resolution .
Q. How can contradictory data on reaction yields with different brominating agents be resolved?
Methodological Answer: Contradictions arise from variables like solvent polarity, temperature, and catalyst presence. Systematic optimization using design of experiments (DoE) identifies critical factors. For example:
| Brominating Agent | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| DBDMH | EtOAc | 85 | <5% |
| NBS | DCM | 62 | 15% |
| DBDMH in ethyl acetate minimizes side reactions due to controlled reactivity . |
Q. What computational methods predict the compound’s electronic structure and photostability?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution, showing high positive charge at the bromine site, correlating with SNAr reactivity.
- TD-DFT : Predicts UV-Vis absorption bands (λₘₐₓ ~320 nm), validated experimentally. Photostability assays under UV light (254 nm) confirm degradation kinetics align with HOMO-LUMO gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
